molecular formula C17H15Br2NO B13894010 2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole

2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole

Cat. No.: B13894010
M. Wt: 409.1 g/mol
InChI Key: OHJIISSOKOKQDL-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, particularly in the field of organic electronics .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives with different functional groups, while polymerization can produce polycarbazole materials with enhanced optoelectronic properties .

Scientific Research Applications

2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole has several scientific research applications, including:

    Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

    Photovoltaic Cells: Employed in the development of high-efficiency solar cells due to its excellent charge transport properties.

    Biological Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.

    Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole exerts its effects is primarily related to its electronic properties. The compound’s carbazole core allows for efficient charge transport, making it suitable for use in electronic devices. The bromine atoms at the 2 and 7 positions can influence the compound’s reactivity and stability, while the 3-methyloxetan-3-yl)methyl group can affect its solubility and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole is unique due to the presence of the 3-methyloxetan-3-yl)methyl group, which can enhance its solubility and interaction with other molecules. This makes it particularly valuable in applications where solubility and reactivity are critical factors .

Properties

Molecular Formula

C17H15Br2NO

Molecular Weight

409.1 g/mol

IUPAC Name

2,7-dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole

InChI

InChI=1S/C17H15Br2NO/c1-17(9-21-10-17)8-20-15-6-11(18)2-4-13(15)14-5-3-12(19)7-16(14)20/h2-7H,8-10H2,1H3

InChI Key

OHJIISSOKOKQDL-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)CN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br

Origin of Product

United States

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